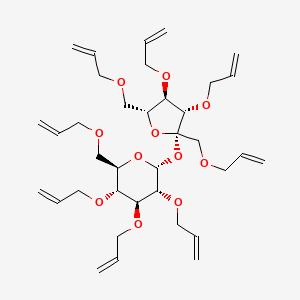
Octa-o-allylsucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octa-o-allylsucrose is a derivative of sucrose where all eight hydroxyl groups are substituted with allyl groups. This modification imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octa-o-allylsucrose involves the reaction of sucrose with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The process involves multiple steps of allylation to ensure all hydroxyl groups are substituted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process also involves purification steps such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions: Octa-o-allylsucrose undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Epoxy derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted sucrose derivatives.
科学的研究の応用
Octa-o-allylsucrose has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal stability.
Biology: Investigated for its potential as a scaffold in drug delivery systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
作用機序
The mechanism of action of octa-o-allylsucrose involves its interaction with various molecular targets. The allyl groups can undergo radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its antioxidant and therapeutic effects .
類似化合物との比較
Octa-o-crotylsucrose: Similar structure but with crotyl groups instead of allyl groups.
Octa-o-methylsucrose: Substituted with methyl groups instead of allyl groups.
Uniqueness: Octa-o-allylsucrose is unique due to the presence of allyl groups, which impart distinct reactivity and stability compared to other sucrose derivatives. This makes it particularly valuable in applications requiring enhanced thermal stability and specific chemical reactivity .
特性
CAS番号 |
14699-90-2 |
|---|---|
分子式 |
C36H54O11 |
分子量 |
662.8 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-bis(prop-2-enoxy)-2,5-bis(prop-2-enoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxane |
InChI |
InChI=1S/C36H54O11/c1-9-17-37-25-28-30(40-20-12-4)32(42-22-14-6)33(43-23-15-7)35(45-28)47-36(27-39-19-11-3)34(44-24-16-8)31(41-21-13-5)29(46-36)26-38-18-10-2/h9-16,28-35H,1-8,17-27H2/t28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
InChIキー |
JLMPMMVIIJPWLT-YYEYMFTQSA-N |
異性体SMILES |
C=CCOC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCC=C)OCC=C)OCC=C)COCC=C)OCC=C)OCC=C)OCC=C |
正規SMILES |
C=CCOCC1C(C(C(C(O1)OC2(C(C(C(O2)COCC=C)OCC=C)OCC=C)COCC=C)OCC=C)OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















